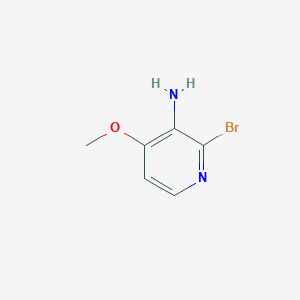

2-Bromo-4-methoxypyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-4-methoxypyridin-3-amine can be synthesized through several methods. One common approach involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-methoxypyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Suzuki-Miyaura Coupling: Reagents include arylboronic acids, a palladium catalyst, and a base like potassium carbonate.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

Coupling Products: These reactions typically yield biaryl compounds, which are valuable in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Bromo-4-methoxypyridin-3-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drug development focused on:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes related to diseases such as cancer and bacterial infections.

- Receptor Modulation: It may act as a ligand for various receptors, influencing signaling pathways critical in therapeutic contexts.

Biological Research

The compound is utilized in biological studies to explore:

- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant activity against bacteria like Escherichia coli, making them potential candidates for new antibiotics .

- Biofilm Inhibition: Studies indicate that certain derivatives can inhibit biofilm formation, which is crucial in managing chronic infections .

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

- Chiral Dopants: Its ability to influence liquid crystal properties has been investigated, showing promise for applications in display technologies .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Bromo-4-methoxypyridin-3-amine depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary but typically include binding to active sites or altering protein conformation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-methylpyridin-3-amine

- 2-Amino-4-bromopyridine

- 4-Bromo-2-methoxypyridine

Uniqueness

2-Bromo-4-methoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in certain synthetic applications and as a precursor for more complex molecules .

Biologische Aktivität

2-Bromo-4-methoxypyridin-3-amine, with a chemical formula of C7H8BrN2O, is an organic compound notable for its pyridine ring structure featuring a bromine atom at the 2-position and a methoxy group at the 4-position. This compound has garnered attention in medicinal chemistry due to its biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Molecular Weight : Approximately 188.02 g/mol

- Chemical Structure :

- Pyridine ring with:

- Bromine (Br) at position 2

- Methoxy (OCH3) at position 4

- Amino (NH2) group at position 3

- Pyridine ring with:

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme is crucial in the metabolism of various drugs, suggesting that this compound may alter the pharmacokinetics of co-administered medications. The inhibition of CYP1A2 can lead to increased plasma concentrations of drugs metabolized by this pathway, potentially enhancing their effects or side effects .

Interaction with Biological Systems

Studies have shown that this compound can modulate enzymatic activities related to drug metabolism. Its role as a CYP1A2 inhibitor highlights its potential impact on pharmacological profiles when used in therapeutic settings. Further research into its interactions with other biomolecules could elucidate its therapeutic potential and safety profile in clinical applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some notable analogs:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Bromo-2-methoxypyridin-3-amine | 0.94 | Different substitution pattern on the pyridine ring. |

| 2-Bromo-4-(difluoromethoxy)pyridine | 0.85 | Contains difluoromethoxy instead of methoxy group. |

| 2-Bromo-4-methoxy-5-methylpyridine | 0.84 | Additional methyl group at the 5-position. |

| 5-Bromo-3-methoxypyridine | 0.83 | Methoxy group at the 3-position instead of 4. |

This comparison illustrates how variations in substitution patterns can influence both chemical properties and biological activities, showcasing the significance of this compound within this family of compounds.

Eigenschaften

IUPAC Name |

2-bromo-4-methoxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABPGVJVYZBDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551657 |

Source

|

| Record name | 2-Bromo-4-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109613-97-0 |

Source

|

| Record name | 2-Bromo-4-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.